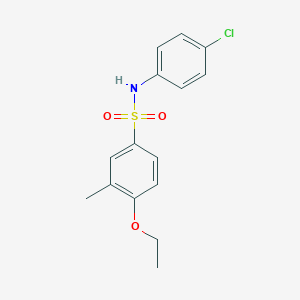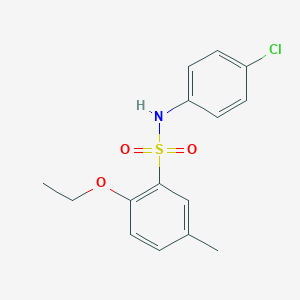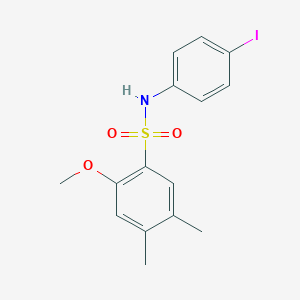
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Therefore, SYK inhibitors have emerged as a promising therapeutic strategy for the treatment of B-cell malignancies and autoimmune diseases.
Mechanism of Action
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide inhibits SYK by binding to its ATP-binding site, thereby blocking downstream signaling pathways that are essential for B-cell survival and proliferation. Specifically, 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide inhibits the phosphorylation of B-cell linker protein (BLNK) and downstream effectors such as phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase (BTK).
Biochemical and Physiological Effects:
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to induce apoptosis in B-cells, both in vitro and in vivo. It also inhibits the proliferation and survival of B-cells by blocking B-cell receptor signaling. In addition, 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide is its potency and selectivity for SYK, which makes it a useful tool for studying the role of SYK in B-cell signaling and function. However, one limitation is that 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide may not fully recapitulate the effects of genetic knockout or knockdown of SYK, which may have additional or compensatory effects on downstream signaling pathways.
Future Directions
There are several future directions for the development and application of SYK inhibitors such as 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide. One area of interest is the combination of SYK inhibitors with other targeted therapies, such as BTK inhibitors or immune checkpoint inhibitors, to improve their efficacy and reduce the risk of resistance. Another area of interest is the use of SYK inhibitors in autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated B-cell function and cytokine production. Finally, the development of more potent and selective SYK inhibitors may lead to improved therapeutic outcomes and reduced toxicity.
Synthesis Methods
The synthesis of 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide involves several steps, starting with the reaction of 4-chloro-2,5-dimethylbenzenesulfonamide with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with 3-pyridinecarboxaldehyde in the presence of a palladium catalyst to form the desired product. The final step involves the introduction of a propoxy group using propyl bromide and potassium carbonate.
Scientific Research Applications
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In these studies, 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide was also shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells.
properties
Product Name |
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C16H20N2O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,5-dimethyl-4-propoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-4-8-21-15-9-13(3)16(10-12(15)2)22(19,20)18-14-6-5-7-17-11-14/h5-7,9-11,18H,4,8H2,1-3H3 |
InChI Key |
HBDVURGDTBQSDZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)
![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)

![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)

